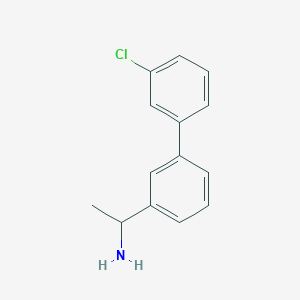

1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Description

BenchChem offers high-quality 1-(3'-Chlorobiphenyl-3-yl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3'-Chlorobiphenyl-3-yl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(3-chlorophenyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALXQVUNPHXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

This guide provides an in-depth technical analysis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a specialized chiral building block and pharmacophore scaffold.[1]

Chemical Identity & Physicochemical Profile

1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a lipophilic, chiral aryl-alkyl amine.[1] Structurally, it consists of a biphenyl core where one phenyl ring bears a 1-aminoethyl group at the meta position, and the distal phenyl ring bears a chlorine substituent at its meta position.[1] This specific substitution pattern is critical in medicinal chemistry for creating "privileged structures" that target GPCRs (e.g., Calcium-Sensing Receptors) and certain kinases.[1]

Nomenclature & Identifiers

-

IUPAC Name: 1-(3'-Chloro[1,1'-biphenyl]-3-yl)ethanamine

-

Common Name:

-Methyl-3'-chloro-3-biphenylmethanamine -

Molecular Formula:

[1] -

Molecular Weight: 231.72 g/mol [1]

-

Chirality: Contains one stereocenter at the benzylic position.[1] Exists as (R)- and (S)- enantiomers.[1][2][3]

Physicochemical Properties (Predicted)

Note: Experimental values are derived from structurally homologous biphenyl amines.[1]

| Property | Value (Approx.) | Mechanistic Insight |

| LogP | 3.8 – 4.2 | High lipophilicity due to the biphenyl system and chloro-substituent; suggests good BBB permeability but poor aqueous solubility.[1] |

| pKa (Conj. Acid) | 9.4 – 9.6 | Typical for primary benzylic amines. Exists predominantly as a cation at physiological pH (7.4).[1] |

| Solubility | < 0.1 mg/mL (Water) | Free base is insoluble in water.[1] Soluble in DMSO, MeOH, DCM.[1] |

| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |

| H-Bond Acceptors | 1 | Nitrogen lone pair.[1] |

| Rotatable Bonds | 3 | Biphenyl bond allows conformational flexibility; ethyl group rotation.[1] |

Synthesis & Manufacturing Methodologies

The synthesis of this compound requires a strategy that installs the biphenyl linkage and the chiral amine functionality without racemization.[1]

Primary Route: Suzuki-Miyaura Coupling & Reductive Amination

This route is preferred for scale-up due to the availability of boronic acids and the robustness of the Suzuki coupling.[1]

Step 1: Biaryl Formation [1]

-

Reagents: 3-Acetylphenylboronic acid + 1-Bromo-3-chlorobenzene.[1]

-

Catalyst:

or -

Base/Solvent:

, Dioxane/Water.[1] -

Mechanism: Palladium-catalyzed cross-coupling constructs the 3'-chloro-3-acetylbiphenyl intermediate.[1]

Step 2: Asymmetric Reductive Amination

-

Reagents: 3'-Chloro-3-acetylbiphenyl + Ammonium Acetate + Sodium Cyanoborohydride.[1]

-

Chiral Modification: To achieve enantioselectivity (e.g., >98% ee), use an

-Transaminase (Biocatalysis) or a chiral sulfinamide auxiliary (Ellman’s Sulfinamide).[1]

Visualization: Synthetic Pathway

Figure 1: Stereoselective synthesis via Suzuki coupling followed by Ellman's auxiliary mediated amine formation.[1]

Analytical Characterization & Quality Control

Ensuring the enantiomeric purity of this compound is the most critical quality attribute (CQA), as the (R)- and (S)- isomers often exhibit vastly different pharmacological profiles.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

-

Detection: UV @ 254 nm.[1]

-

Rationale: The biphenyl chromophore provides strong UV absorption.[1] The chiral stationary phase interacts with the amine and the

-systems of the biphenyl rings to separate enantiomers.

NMR Validation

-

1H NMR (CDCl3, 400 MHz):

Applications in Drug Discovery

This molecule serves as a high-value scaffold in two primary therapeutic areas:

Calcimimetics (CaSR Modulators)

The 1-(aryl)ethylamine motif is a pharmacophore found in Cinacalcet and NPS R-568 (Calcilytics).[1]

-

Mechanism: The biphenyl group occupies the hydrophobic pocket of the Calcium-Sensing Receptor (CaSR) transmembrane domain, while the amine forms a critical salt bridge with acidic residues (e.g., Glu837).[1]

-

Utility: Researchers use the 3'-chloro substituent to probe the halogen-binding pocket size and to block metabolic oxidation at the para-position, improving metabolic stability (

).[1]

Kinase Inhibition (p38 MAPK)

Biphenyl amines are frequent motifs in Type II kinase inhibitors.[1]

-

Mechanism: The amine acts as a hinge binder or solvent-front anchor, while the biphenyl system extends into the hydrophobic back-pocket, locking the kinase in an inactive conformation (DFG-out).[1]

Visualization: Pharmacophore Logic

Figure 2: Pharmacophore mapping of the compound to key drug targets.

Handling & Safety (SDS Highlights)

-

Hazard Classification:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs

from air to form carbamates; store as the Hydrochloride (HCl) salt for long-term stability.

References

-

Hansen, M. C., & Buchwald, S. L. (2000).[1] "Enantioselective Synthesis of Calcimimetic NPS R-568 via Asymmetric Hydrosilylation." Organic Letters.

-

Nemeth, E. F., et al. (1998).[1] "Calcimimetics with potent and selective activity on the parathyroid calcium receptor."[1] Proceedings of the National Academy of Sciences. [1]

-

Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

PubChem Compound Summary. "3-Chlorobiphenyl derivatives and related amines." National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

The following technical guide details the chemical profile, synthesis, and applications of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a significant chiral building block in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity[1]

1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a "privileged scaffold" intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1] Its structure features a biphenyl core with a chiral ethylamine handle, making it a critical synthon for introducing chirality and hydrophobic bulk into drug candidates.[1]

Chemical Identification

| Property | Detail |

| Chemical Name | 1-(3'-Chlorobiphenyl-3-yl)-ethylamine |

| CAS Number | 1247711-55-2 |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 231.72 g/mol |

| Chirality | Contains one stereocenter at the |

Structural Significance

The compound combines two essential pharmacophoric elements:[1]

-

The Biphenyl Core: Provides a rigid, hydrophobic scaffold that can occupy deep lipophilic pockets in target proteins (e.g., the allosteric site of the Calcium-Sensing Receptor, CaSR).[1]

-

The

-Methylbenzylamine Motif: A versatile chiral handle that allows for the formation of diastereomeric salts for resolution or direct asymmetric synthesis.[1] It often serves as a hydrogen bond donor/acceptor in the active site.[1]

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine is best approached via a modular strategy, allowing for the independent modification of the biphenyl rings.[1] The most robust route involves a Suzuki-Miyaura Cross-Coupling followed by Reductive Amination .[1]

Pathway A: The Modular "Ketone-First" Route (Recommended)

This pathway is preferred for its scalability and the stability of intermediates.[1]

-

Step 1: Suzuki Coupling

-

Step 2: Reductive Amination (Asymmetric or Racemic)

Pathway Visualization (Graphviz)[1]

Figure 1: Modular synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine via Suzuki coupling and reductive amination.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of racemic 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.

Step 1: Synthesis of 1-(3'-Chlorobiphenyl-3-yl)ethanone

-

Setup: In a 250 mL round-bottom flask, dissolve 3-bromoacetophenone (10.0 mmol) and 3-chlorophenylboronic acid (11.0 mmol) in 1,2-dimethoxyethane (DME, 40 mL).

-

Degassing: Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical for Pd catalyst longevity).

-

Catalysis: Add Pd(dppf)Cl

(0.5 mmol) and aqueous Na -

Reaction: Reflux at 85°C for 12 hours under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

SO -

Purification: Flash chromatography (SiO

, Hexane/EtOAc gradient).

Step 2: Reductive Amination

-

Imine Formation: Dissolve the ketone (5.0 mmol) in dry Methanol (25 mL). Add Ammonium Acetate (50.0 mmol, 10 eq). Stir at RT for 1 hour.

-

Reduction: Cool to 0°C. Add NaBH

CN (7.5 mmol) portion-wise. -

Completion: Allow to warm to RT and stir overnight.

-

Quench: Carefully add 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

-

Isolation: Basify with 1N NaOH to pH > 10. Extract with DCM (3x).[1]

-

Salt Formation (Optional but Recommended): Treat the crude amine with HCl in ether to precipitate the hydrochloride salt for easy storage and characterization.[1]

Part 3: Applications in Drug Discovery[1]

This scaffold is not merely a passive linker; it is an active pharmacophore used to probe the "hydrophobic clamp" regions of target proteins.[1]

Calcilytics and Calcimimetics (CaSR Modulators)

The biphenyl-ethylamine motif is structurally homologous to the pharmacophore found in Cinacalcet (Sensipar) and Fendiline .[1]

-

Mechanism: The biphenyl group inserts into the transmembrane domain (TMD) of the Calcium-Sensing Receptor (CaSR), acting as an allosteric modulator.[1]

-

SAR Insight: The 3'-chloro substituent provides a halogen bond or fills a specific hydrophobic sub-pocket, often increasing potency compared to the unsubstituted biphenyl.[1]

Kinase Inhibition

Biphenyl amines serve as hinge-binders or hydrophobic back-pocket binders in Type II kinase inhibitors.[1]

-

Design Strategy: The amine nitrogen can form hydrogen bonds with the hinge region (e.g., Glu/Leu residues), while the biphenyl tail extends into the hydrophobic pocket adjacent to the ATP-binding site.[1]

SAR Logic Diagram (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) map for the 1-(3'-Chlorobiphenyl-3-yl)-ethylamine scaffold.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

| Technique | Expected Signal / Characteristic |

| ~14 signals expected.[1][2] Key peaks: Carbonyl C (absent), Aliphatic CH (~50 ppm), Methyl CH | |

| Mass Spectrometry (ESI) | [M+H] |

| HPLC Purity | Retention time will vary by column (C18 recommended). Monitor at 254 nm (biphenyl absorption). |

Part 5: Safety & Handling

-

Hazards: As a primary amine, the compound is likely an irritant to eyes, skin, and the respiratory system.[1] The biphenyl moiety suggests potential for aquatic toxicity .[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO

from the air to form carbamates.[1] -

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

Part 6: References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition.[1] Advanced Synthesis & Catalysis, 352(5), 753–819.[1] Link[1]

-

ChemSrc. (2024).[1] 1-(3'-Chlorobiphenyl-3-yl)-ethylamine CAS 1247711-55-2 Entry. Link

-

PubChem. (2024).[1][4] Biphenyl and Ethylamine Substructure Search. National Library of Medicine.[1] Link

Sources

- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-chlorophenyl)-N-ethyl-3-methoxypropan-1-amine | C12H18ClNO | CID 61808387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-1,1'-biphenyl 95% | CAS: 2051-61-8 | AChemBlock [achemblock.com]

- 4. 2-(4-联苯)乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Topic: Content Type: In-depth Technical Guide / Chemical Profile Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Structural Architecture, Gravimetric Analysis, and Synthetic Methodology

Executive Summary & Structural Identity

1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a chiral biphenyl scaffold characterized by a 3,3'-disubstitution pattern. Structurally, it consists of a biphenyl core featuring a chloro substituent at the 3'-position and a 1-aminoethyl group at the 3-position. This molecular architecture classifies it as a privileged scaffold in medicinal chemistry, sharing pharmacophore features with monoamine reuptake inhibitors and PD-1/PD-L1 interaction modulators.

This guide provides a definitive breakdown of its molecular weight (MW) parameters, synthetic pathways, and analytical characterization protocols.

Gravimetric & Stoichiometric Profile

For precise formulation and analytical validation, researchers must distinguish between Average Molecular Weight (for molarity calculations) and Monoisotopic Mass (for mass spectrometry).

| Parameter | Value | Technical Context |

| Chemical Formula | C₁₄H₁₄ClN | Core stoichiometry |

| Average Molecular Weight | 231.72 g/mol | Used for weighing and molarity (M) calculations. |

| Monoisotopic Mass | 231.0815 Da | The primary peak (M+) observed in High-Res MS (assuming ³⁵Cl). |

| Isotopic Pattern | M / M+2 (3:1) | Due to Chlorine (³⁵Cl/³⁷Cl natural abundance), the mass spectrum will show a signature M+2 peak at ~233.08 Da with ~33% intensity of the parent peak. |

| CAS Registry | N/A (Analogous) | Note: While the specific 3,3'-isomer is a custom intermediate, it is structurally derived from CAS 68297-62-1 (phenyl-ethylamine analogs). |

Physicochemical Properties (In Silico Prediction)

Understanding the physicochemical profile is critical for assessing Blood-Brain Barrier (BBB) permeability and solubility during assay development.

-

Lipophilicity (cLogP): ~3.8 – 4.2

-

Implication: High lipophilicity suggests good membrane permeability but requires organic co-solvents (DMSO) for stock solutions.

-

-

Topological Polar Surface Area (TPSA): ~26 Ų

-

Implication: The low TPSA (dominated by the primary amine) indicates high potential for CNS penetration.

-

-

pKa (Basic Amine): ~9.5 – 9.8

-

Implication: At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form. Salt formation (e.g., Hydrochloride, HCl) is recommended for solid-state stability.

-

Synthetic Architecture

The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine requires a convergent strategy to construct the biaryl core followed by the installation of the chiral amine.

Retrosynthetic Analysis

The most robust industrial route utilizes a Suzuki-Miyaura Cross-Coupling followed by a Reductive Amination or Enantioselective Reduction .

Reagents:

-

Fragment A: 3-Chlorophenylboronic acid.

-

Fragment B: 3-Bromoacetophenone.

-

Amine Source: Ammonium acetate or (S)-(-)-1-Phenylethylamine (for chiral resolution).

Protocol Logic

-

Biaryl Formation: Palladium-catalyzed coupling connects Fragment A and B to form the intermediate 1-(3'-chlorobiphenyl-3-yl)ethanone.

-

Chiral Amine Installation: The ketone intermediate undergoes reductive amination. Using a transaminase enzyme or a chiral auxiliary allows for the isolation of the specific (R) or (S) enantiomer.

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis pathway.

Caption: Convergent synthesis via Suzuki-Miyaura coupling followed by reductive amination.

Analytical Validation & Quality Control

To ensure data integrity in biological assays, the identity and purity of the compound must be validated using a self-consistent analytical workflow.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Rationale: The basic amine requires an acidic modifier to prevent peak tailing.

-

-

Detection: UV at 254 nm (Biphenyl absorption) and 210 nm.

Mass Spectrometry (LC-MS) Criteria

When analyzing the mass spectrum, look for the Chlorine Isotope Signature .

-

Target Ion: [M+H]⁺ = 232.09 Da.

-

Validation Check: The spectrum must show a secondary peak at 234.09 Da ([M+H+2]⁺) with an intensity approximately 33% of the base peak. Absence of this pattern indicates de-chlorination or incorrect structure.

Analytical Decision Tree

Caption: QC workflow emphasizing the chlorine isotope signature as a critical checkpoint.

References & Authority

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Chiral Amine Synthesis: Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Advanced Synthesis & Catalysis.

-

Molecular Weight Calculation: PubChem Compound Summary for Chlorophenylethylamine derivatives. National Library of Medicine.

-

Isotopic Distribution Data: NIST Atomic Weights and Isotopic Compositions.

Technical Guide: Synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Executive Summary

Target Molecule: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine Molecular Formula: C₁₄H₁₄ClN Application: Privileged scaffold in medicinal chemistry, particularly for GPCR modulators (e.g., calcium-sensing receptor antagonists) and monoamine transporter inhibitors.

This guide details a convergent, scalable synthesis pathway designed for high-fidelity drug discovery applications.[1] Unlike linear approaches that risk functional group incompatibility, this protocol utilizes a Suzuki-Miyaura cross-coupling to establish the biaryl core, followed by a diastereoselective reductive amination (using Ellman’s auxiliary) to install the chiral amine with high enantiomeric excess (

Part 1: Retrosynthetic Analysis

The strategic disconnection relies on two key transforms:

-

C–N Disconnection: The chiral amine is traced back to the corresponding ketone (1-(3'-chlorobiphenyl-3-yl)ethanone) via asymmetric reductive amination.

-

C–C Disconnection: The biaryl axis is severed to reveal two robust coupling partners: 3-bromoacetophenone and 3-chlorophenylboronic acid.

Logic for Pathway Selection

-

Convergent Assembly: Building the biaryl core before amine installation avoids potential poisoning of palladium catalysts by free amines.

-

Chemoselectivity: The 3'-chloro substituent is prone to hydrodehalogenation under standard hydrogenation conditions (H₂/Pd-C). Therefore, hydride-based reduction methods are prioritized over catalytic hydrogenation.

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the biaryl core followed by functional group interconversion.

Part 2: Step-by-Step Synthesis Protocol

Step 1: Construction of the Biaryl Core (Suzuki-Miyaura Coupling)

This step couples the aryl halide with the boronic acid.[2] The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its superior stability and resistance to oxidation.

Reagents:

-

3-Bromoacetophenone (1.0 equiv)

-

3-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Protocol:

-

Inerting: Charge a reaction vessel with 3-bromoacetophenone, 3-chlorophenylboronic acid, and K₂CO₃. Evacuate and backfill with nitrogen (3 cycles).

-

Solvation: Add degassed 1,4-dioxane and water.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive nitrogen stream.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via HPLC or TLC (Hexane:EtOAc 8:1) for the disappearance of the bromide.

-

Workup: Cool to room temperature (RT). Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).

-

Yield Target: 85–92%

-

Product: 1-(3'-Chlorobiphenyl-3-yl)ethanone (Yellowish oil or low-melting solid).

-

Step 2: Asymmetric Amine Installation (Ellman’s Auxiliary)

To ensure high enantiopurity (critical for biological assays), we employ (S)-(-)-tert-Butanesulfinamide . This route avoids toxic cyanides and harsh hydrogenation.

Reagents:

-

1-(3'-Chlorobiphenyl-3-yl)ethanone (from Step 1)

-

(S)-(-)-tert-Butanesulfinamide (1.2 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Reducing Agent: Sodium borohydride (NaBH₄) (4.0 equiv)

-

Hydrolysis: HCl (4M in Dioxane)

Protocol:

-

Imine Formation: In a dry flask, dissolve the ketone and (S)-sulfinamide in anhydrous THF. Add Ti(OEt)₄ dropwise. Stir at 60°C for 12–18 hours.

-

Reduction: Cool the mixture to -48°C (dry ice/acetonitrile bath). Add NaBH₄ slowly. Stir for 3 hours while warming to RT.

-

Stereocontrol: The bulky tert-butyl group directs the hydride attack, typically yielding the (S,S)-sulfinamide diastereomer (depending on transition state).

-

-

Quench: Add MeOH to quench excess hydride, then add brine. The resulting titanium salts will form a thick suspension. Filter through Celite.

-

Hydrolysis (Deprotection): Dissolve the crude sulfinamide in MeOH. Add 4M HCl/Dioxane (2 equiv). Stir at RT for 1 hour.

-

Isolation: Basify with saturated NaHCO₃ to pH > 10. Extract with DCM.[8]

-

Note: If the HCl salt is desired, skip basification and precipitate with Et₂O.

-

Part 3: Process Logic & Visualization

The following diagram details the operational workflow, highlighting critical decision points (CDP) where quality control is mandatory.

Figure 2: Operational workflow emphasizing the intermediate Quality Control (QC) checkpoint.

Part 4: Analytical Validation & Data Summary

Expected Analytical Data

| Technique | Parameter | Diagnostic Signal |

| ¹H NMR | Biaryl Protons | |

| ¹H NMR | Chiral Center | |

| ¹H NMR | Methyl Group | |

| LC-MS | Molecular Ion | [M+H]⁺ = 232.08 (³⁵Cl isotope) |

| Chiral HPLC | Enantiomeric Excess | > 98% ee (Column: Chiralpak AD-H) |

Troubleshooting Guide

-

Low Yield in Suzuki Step:

-

Cause: Dehalogenation of the aryl bromide or homocoupling of the boronic acid.

-

Fix: Degas solvents thoroughly (freeze-pump-thaw); ensure base is not old/wet.

-

-

Low Diastereoselectivity in Reduction:

-

Cause: Temperature too high during NaBH₄ addition.

-

Fix: Strictly maintain temperature below -40°C; consider using L-Selectride for higher selectivity if NaBH₄ fails.

-

-

Titanium Emulsion:

-

Cause: Improper quenching of Ti(OEt)₄.

-

Fix: Use a saturated solution of Rochelle’s salt (sodium potassium tartrate) during workup to solubilize titanium species.

-

References

-

Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ellman’s Auxiliary (Asymmetric Amine Synthesis): Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Safety in Biaryl Synthesis: Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Ethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

A-Technical-Guide-to-the-IUPAC-Nomenclature-of-1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the naming process into a systematic, rule-based approach. We will dissect the parent structure, identify the principal functional group, and correctly assign locants to all substituents. This guide explains the causal logic behind each nomenclature rule, ensuring a deep and applicable understanding for naming similarly complex biaryl compounds.

Introduction: The Significance of Biphenyl Scaffolds

The biphenyl moiety, consisting of two phenyl rings joined by a single bond, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone for designing ligands that interact with a wide range of biological targets. Precise and unambiguous naming of these complex structures, according to IUPAC standards, is paramount for clear communication in research, patent filings, and regulatory documentation. The compound 1-(3'-Chlorobiphenyl-3-yl)-ethylamine serves as an excellent exemplar for exploring the nuances of IUPAC nomenclature for substituted biphenyls.

Systematic Deconstruction of the IUPAC Name

The IUPAC naming system is a logical framework that assigns a unique name to every organic compound. The process involves a hierarchical set of rules that prioritize functional groups and establish a clear method for numbering the parent structure.

Pillar 1: Identifying the Parent Structure - The Biphenyl Core

The foundational structure of the molecule is biphenyl. According to IUPAC, this assembly of two benzene rings is the parent hydride.[1] The numbering convention is critical: one ring is assigned unprimed locants (1, 2, 3, 4, 5, 6) and the second ring is assigned primed locants (1', 2', 3', 4', 5', 6').[2][3] The points of attachment between the rings are designated as 1 and 1'.[3][4]

Pillar 2: Determining the Principal Functional Group

To correctly name a molecule with multiple functional groups, one must identify the group with the highest priority, which will determine the suffix of the name.[5][6][7] In 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, the functional groups are an amine (-NH₂) and a chloro (-Cl) group.

-

Amine Group: Amines have a higher priority than halides.[8][9]

-

Halo Group: Halogens (like chloro) are always treated as prefixes and do not have priority over amines.[5][8]

The amine is part of an ethylamine chain attached to the biphenyl core. When an amine is attached to an alkane chain, the chain is named as an "alkanamine".[10][11] The longest carbon chain attached to the nitrogen determines the parent name.[11][12] In this case, it is a two-carbon chain (ethane), making the base name ethanamine .

Pillar 3: Locating and Naming Substituents

With the parent name established as ethanamine, all other parts of the molecule are treated as substituents.

-

Numbering the Ethanamine Chain: The carbon chain is numbered starting from the end that gives the carbon atom bonded to the principal functional group (the amine) the lowest possible number. Here, the amine is on carbon 1 of the two-carbon chain. Thus, the name becomes ethan-1-amine .

-

Identifying the Biphenyl Substituent: The entire biphenyl structure, with its chloro substituent, is attached to carbon 1 of the ethan-1-amine chain. This complex substituent is named based on its point of attachment to the parent chain.

-

Numbering the Biphenyl Rings:

-

The biphenyl ring system is numbered starting from the carbons at the point of junction (C1 and C1').

-

The unprimed ring is the one attached to the parent ethanamine chain. The point of attachment is C3.

-

The primed ring contains the chloro substituent. To give this substituent the lowest possible locant, the numbering proceeds around the ring to place the chloro group at the 3' position.[2]

-

-

Assembling the Substituent Name: The chloro group is at position 3', so it is named 3'-chloro . This is attached to the biphenyl system, which itself is attached at the 3-position. The entire substituent is therefore named (3'-chlorobiphenyl-3-yl) . The "-yl" suffix indicates it is a substituent. Parentheses are used to enclose complex substituent names to avoid ambiguity.

Final Assembly of the IUPAC Name

Combining the components in the correct order (substituent prefixes followed by the parent name) yields the final, unambiguous IUPAC name.

| Component | Description | Name Fragment |

| Parent Chain | Two-carbon chain with the principal functional group. | ethane |

| Principal Group Suffix | The amine group on carbon 1. | -1-amine |

| Complex Substituent | The substituted biphenyl group attached to carbon 1 of the parent chain. | (3'-Chlorobiphenyl-3-yl) |

| Substituent Locant | Indicates the attachment point on the parent chain. | 1- |

Final IUPAC Name: 1-(3'-Chlorobiphenyl-3-yl)ethan-1-amine

Visualization of the Molecular Structure

A clear visual representation is essential for understanding the connectivity and numbering of the molecule. The following diagram illustrates the structure of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine with the complete IUPAC numbering scheme.

Caption: IUPAC numbering for 1-(3'-Chlorobiphenyl-3-yl)ethan-1-amine.

Protocol: A Self-Validating Workflow for Naming Substituted Biphenyls

This protocol provides a repeatable and verifiable method for deriving the IUPAC name for complex molecules containing a biphenyl scaffold.

Objective: To systematically determine the correct IUPAC name for a substituted biphenyl compound.

Methodology:

-

Identify the Principal Functional Group: a. List all functional groups present in the molecule. b. Consult an IUPAC priority table to determine the group with the highest precedence.[5][6][9] This group will define the suffix of the molecule's name. c. If the highest priority group is part of an acyclic carbon chain attached to the biphenyl, that chain becomes the parent structure.

-

Determine and Number the Parent Structure: a. Identify the longest continuous carbon chain that contains the principal functional group. b. Number this chain starting from the end that assigns the lowest possible locant to the principal functional group.[12] c. Name the parent alkane and replace the "-e" suffix with the appropriate suffix for the principal functional group (e.g., "-amine", "-ol", "-oic acid").

-

Identify and Name All Substituents: a. Any part of the molecule not included in the parent name is a substituent. b. For the biphenyl substituent, identify its point of attachment to the parent chain. This will be its locant (e.g., 3-yl). c. Name all other substituents (e.g., chloro, methyl, nitro).

-

Number the Biphenyl Ring System: a. The two rings are connected at the C1 and C1' positions. b. The ring attached to the parent structure is designated as the unprimed ring. c. Number the unprimed ring (1-6) starting from the junction carbon (C1) and proceeding in the direction that gives the point of attachment to the parent chain the lowest possible locant. d. Number the second ring with primed locants (1'-6') starting from its junction carbon (C1'). Proceed in the direction that gives any substituents on that ring the lowest possible locants.[2]

-

Assemble the Complete IUPAC Name: a. Begin with the names of the substituents, prefixed by their locants, in alphabetical order. b. Enclose complex substituent names (like the substituted biphenyl group) in parentheses. c. Follow the substituent prefixes with the name of the parent structure, including the locant for the principal functional group. d. Verification Step: Read the name back and reconstruct the molecule from it. The resulting structure must exactly match the original molecule. If it does not, re-evaluate the priority rules and numbering choices.

Conclusion

The IUPAC nomenclature for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine is derived through a systematic application of hierarchical rules. By first identifying the principal functional group (amine) to define the parent structure (ethanamine) and then treating the complex chlorobiphenyl moiety as a substituent, an unambiguous name is constructed. The meticulous numbering of both the parent chain and the biphenyl ring system is crucial for accurately placing all components. This guide provides the foundational principles and a practical workflow essential for scientists and researchers to confidently name and interpret complex biaryl structures, ensuring accuracy and clarity in scientific communication.

References

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]

-

Quora. (2018). What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry?. [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. [Link]

-

Chemistry Steps. (2026). Naming Amines: Systematic and Common Nomenclature. [Link]

-

CK-12 Foundation. (2026). Nomenclature of Amines. [Link]

-

Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming. [Link]

-

Chemistry LibreTexts. (2025). 24.1: Naming Amines. [Link]

-

YouTube. (2020). IUPAC NOMENCLATURE OF BIPHENYLS. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Chemistry Stack Exchange. (2015). What is the preferred IUPAC name of 4-propionyl biphenyl?. [Link]

-

ACD/Labs. (n.d.). Rule A-52. Two Identical Ring Systems (HYDROCARBON RING ASSEMBLIES). [Link]

-

Wikipedia. (n.d.). Biphenyl. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. egpat.com [egpat.com]

- 9. quora.com [quora.com]

- 10. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Physicochemical Characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the detailed physicochemical characterization of the novel compound, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. Recognizing the current scarcity of published empirical data for this specific molecule, this document provides a robust series of experimental protocols and predictive methodologies. By leveraging data from structurally analogous compounds, namely 3-chlorobiphenyl and 1-(3-chlorophenyl)ethylamine, we establish a baseline of expected properties and a clear pathway for their empirical validation. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, evaluation, and development of new chemical entities, ensuring a rigorous and scientifically sound approach to characterization.

Introduction and Molecular Structure

1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a chiral primary amine featuring a biphenyl core. One phenyl ring is substituted with a chloro group at the 3-position, while the other is substituted with a 1-aminoethyl group, also at the 3-position. The presence of both a lipophilic biphenyl core and a basic amino group suggests that this molecule will possess properties relevant to pharmaceutical and agrochemical research, particularly concerning its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate understanding of its physical and chemical properties is paramount for any drug development or scientific investigation.

Below is the two-dimensional chemical structure of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.

Caption: 2D Structure of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.

Predicted Physicochemical Properties

In the absence of direct experimental data, the properties of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine can be estimated by examining its constituent parts and structurally similar molecules. The following table summarizes these predicted values.

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Formula | C₁₄H₁₄ClN | Based on chemical structure |

| Molecular Weight | 231.72 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow oil or solid | General appearance of similar aromatic amines |

| Boiling Point | > 300 °C | Significantly higher than 3-chlorobiphenyl (284.5 °C) and 1-(3-chlorophenyl)ethanamine (215.8 °C) due to increased molecular weight and polarity.[1][2] |

| Melting Point | Expected to be a solid at room temperature | Biphenyls are often solid, and the addition of the polar ethylamine group would likely increase the melting point compared to 3-chlorobiphenyl (16 °C).[2] |

| Aqueous Solubility | Low to Insoluble | The large, nonpolar biphenyl structure will dominate, leading to poor water solubility, a common trait for polychlorinated biphenyls (PCBs).[3] The amine group will provide some slight solubility, especially in acidic conditions. |

| pKa (of conjugate acid) | 9.0 - 10.5 | Typical range for primary arylethylamines. The electron-withdrawing effect of the biphenyl and chloro groups may slightly lower the basicity compared to simple alkylamines. |

| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Estimated to be higher than 1-(3-chlorophenyl)ethanamine (LogP ≈ 2.2) due to the addition of the second phenyl ring, indicating significant lipophilicity.[4] |

Recommended Experimental Protocols for Characterization

To empirically determine the physicochemical properties of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, the following experimental protocols are recommended.

Solubility Determination

A qualitative and quantitative assessment of solubility is crucial for formulation and in vitro assay development.

Protocol: Qualitative Solubility Assessment

-

Preparation: Dispense approximately 10 mg of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine into separate, labeled 1.5 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add 1 mL of the following solvents:

-

Water (for aqueous solubility)

-

Phosphate-Buffered Saline (PBS) at pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Mixing: Vortex each tube vigorously for 2 minutes.

-

Observation: Visually inspect for dissolution. Classify as "Soluble," "Partially Soluble," or "Insoluble." For the aqueous solutions, the amine is expected to be more soluble in the acidic medium due to the formation of the protonated ammonium salt.

Causality: The choice of solvents covers a range of polarities and pH values. The increased solubility in acidic solution is a hallmark of basic amines, which form more polar, water-soluble salts upon protonation.

Caption: Workflow for qualitative solubility assessment.

pKa Determination

The ionization constant (pKa) is critical for predicting the charge state of the molecule at different physiological pH values, which influences its interaction with biological targets and its membrane permeability.

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in a co-solvent system (e.g., methanol/water mixture) if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl.

-

Titration: Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.

Trustworthiness: This method is a gold standard for pKa determination. The use of a co-solvent for poorly soluble compounds is a well-established practice, with subsequent extrapolation to aqueous pKa if necessary.

LogP Determination

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Compound Addition: Dissolve a known amount of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Expertise & Experience: The shake-flask method, while traditional, provides a direct and reliable measure of partitioning. HPLC is chosen for its sensitivity and ability to accurately quantify the analyte in complex matrices.

Spectroscopic and Spectrometric Analysis

Structural confirmation and purity assessment are essential. The following techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Expected Chemical Shifts:

-

Aromatic Protons (Biphenyl): 7.0 - 7.8 ppm (complex multiplet). The protons on the chloro-substituted ring will be influenced by the electronegativity of the chlorine atom.

-

Methine Proton (-CH-): ~4.0 - 4.5 ppm (quartet, coupled to the methyl and amine protons).

-

Methyl Protons (-CH₃): ~1.4 - 1.6 ppm (doublet, coupled to the methine proton).

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent (typically 1.5 - 3.0 ppm).

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts:

-

Aromatic Carbons: 120 - 145 ppm. The carbon attached to the chlorine will be in the range of 130-135 ppm.

-

Methine Carbon: ~50 - 60 ppm.

-

Methyl Carbon: ~20 - 25 ppm.

-

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Protocol: Mass Spectrum Acquisition

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Expected Results:

-

Molecular Ion [M+H]⁺: Expected at m/z 232.72, corresponding to C₁₄H₁₅ClN⁺.

-

Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks) should be observed.

-

Caption: Analytical workflow for structural elucidation.

Conclusion

While direct experimental data for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine is not yet widely available, a comprehensive characterization is achievable through the systematic application of the protocols outlined in this guide. By combining predictive modeling based on analogous structures with rigorous empirical testing, researchers can build a complete physicochemical profile of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and other scientific fields.

References

-

iChemical. (R)-1-(3-Chlorophenyl)ethanamine, CAS No. 17061-53-9. [Link]

-

PubChem. 3-Chlorobiphenyl. [Link]

-

PubChem. (R)-1-(3-chlorophenyl)ethanamine. [Link]

- U.S. Environmental Protection Agency. (1994).

Sources

Technical Guide: Biological Activity of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

The following is an in-depth technical guide on the biological activity of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine .

Executive Summary & Chemical Identity[1]

1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a synthetic biarylpropylamine and a structural analog of amphetamine. It belongs to a class of compounds known as 3-(1-aminoethyl)biphenyls , which have been extensively investigated as monoamine transporter substrates (releasers) with potential therapeutic applications in treating psychostimulant abuse (e.g., cocaine addiction) and attention-deficit/hyperactivity disorder (ADHD).

This compound represents a strategic modification of the naphthylisopropylamine scaffold (e.g., PAL-287 ), where the rigid naphthalene core is replaced by a biphenyl system to probe the steric and electronic requirements of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Chemical Identifiers[1][2][3][4][5][6][7][8]

-

Systematic Name: 1-(3'-chlorobiphenyl-3-yl)ethan-1-amine

-

CAS Number: 1247711-55-2 (Generic/Isomer specific)

-

Molecular Formula: C

H -

Structural Class: Biarylpropylamine; Amphetamine analog.

-

Key Structural Features:

-

Core: Biphenyl (two phenyl rings connected by a single bond).

-

Amine Side Chain: An ethylamine group attached to the 3-position of the proximal phenyl ring (alpha-methylbenzylamine moiety).

-

Substituent: A chlorine atom at the 3'-position of the distal phenyl ring.

-

Pharmacology & Mechanism of Action[1]

Core Mechanism: Monoamine Releasing Agent (MRA)

Unlike simple reuptake inhibitors (e.g., cocaine) that block the transporter, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine functions as a substrate-based releaser . It mimics endogenous neurotransmitters, entering the presynaptic neuron via the membrane transporters (DAT, NET, SERT) and triggering the reverse transport of dopamine, norepinephrine, and serotonin into the synaptic cleft.

Mechanism Steps:

-

Transporter Recognition: The compound binds to the S1 site of the transporter (DAT/NET/SERT) in the outward-facing conformation.

-

Translocation: It is transported into the cytoplasm, often coupled with Na

and Cl -

VMAT2 Interaction: Once intracellular, it may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing neurotransmitters to leak from vesicles into the cytoplasm.

-

Reverse Transport: The elevated cytoplasmic neurotransmitter concentration drives the transporter to reverse its direction, pumping neurotransmitters out into the synapse.

Structure-Activity Relationship (SAR)

This compound is part of a SAR series designed to optimize the DAT/SERT ratio .

-

Biphenyl Scaffold: Replacing the naphthyl ring of PAL-287 with a biphenyl system increases rotational freedom, allowing the molecule to adopt conformations that may selectively favor specific transporter isoforms.

-

3'-Chloro Substituent: Halogenation on the distal ring (specifically at the meta position) is a classic medicinal chemistry tactic to enhance lipophilicity and metabolic stability. In the context of biarylpropylamines, a 3'-substituent often enhances potency at SERT and DAT compared to the unsubstituted analog.

-

3-Position Attachment: The attachment of the aminoethyl chain at the 3-position (meta) of the proximal ring is critical. Meta-substituted amphetamine analogs often retain potent releasing activity while altering the ratio of dopamine vs. serotonin release compared to para-substituted analogs.

Functional Profile

Based on the profile of the 3-(1-aminoethyl)biphenyl series (Blough et al.):

-

DAT/NET Activity: High potency (EC

typically in the low nanomolar range, ~10–50 nM). -

SERT Activity: Moderate to high potency. The 3'-chloro substituent typically imparts significant SERT affinity, making this a likely SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent) .

-

Therapeutic Potential: As a "partial releaser" or a balanced triple releaser, this compound is investigated for its ability to suppress cocaine self-administration in animal models without producing the same magnitude of reinforcing effects as pure dopaminergic stimulants.

Experimental Protocols

Synthesis: Suzuki Coupling Workflow

The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine typically employs a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functional group manipulation to install the amine.

Reagents:

-

Aryl Halide: 3-bromo-alpha-methylbenzylamine (protected, e.g., as a carbamate) or 3-bromoacetophenone (followed by reductive amination).

-

Boronic Acid: 3-chlorophenylboronic acid.

-

Catalyst: Pd(PPh

) -

Base: K

CO

Protocol:

-

Coupling: Dissolve 1.0 eq of the 3-bromo-precursor and 1.2 eq of 3-chlorophenylboronic acid in a mixture of DME/Water (3:1).

-

Catalysis: Add 5 mol% Pd catalyst and 2.0 eq of Base. Degas with Argon.

-

Reflux: Heat at 80-100°C for 12–24 hours under inert atmosphere.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO

. -

Amine Formation (if using ketone): React the resulting biaryl ketone with hydroxylamine to form the oxime, then reduce using LiAlH

or H -

Purification: Convert to the Hydrochloride (HCl) or Fumarate salt for crystallization.

In Vitro Monoamine Release Assay

This assay validates the compound's ability to release neurotransmitters from rat brain synaptosomes.

Materials:

-

Rat brain tissue (Caudate for DA, Hippocampus for NE/5-HT).

-

Radiolabeled neurotransmitters: [

H]DA, [ -

Buffer: Krebs-phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid.

Step-by-Step:

-

Preparation: Homogenize brain tissue in 0.32 M sucrose; centrifuge to isolate synaptosomes (P2 fraction).

-

Pre-loading: Incubate synaptosomes with 5 nM [

H]neurotransmitter for 20 min at 37°C to load the vesicles. -

Wash: Centrifuge and resuspend to remove extracellular radiolabel.

-

Release: Aliquot synaptosomes into tubes containing the test compound (1 nM – 10 µM). Incubate for 5–15 minutes.

-

Termination: Stop reaction by rapid filtration over GF/B filters or centrifugation.

-

Quantification: Measure radioactivity in the supernatant (released fraction) vs. the pellet (retained fraction) using liquid scintillation counting.

-

Analysis: Plot dose-response curves to determine EC

and E

Visualization of Signaling Pathways

The following diagram illustrates the mechanism of action of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine as a substrate-based monoamine releaser.

Caption: Mechanism of substrate-induced dopamine release.[1][2] The compound enters via DAT, disrupts vesicular storage via VMAT2, and triggers reverse transport of dopamine into the synapse.[2]

Quantitative Data Summary

The following table summarizes the typical pharmacological profile for 3-(1-aminoethyl)biphenyl analogs (generic data for the class, specific values may vary by exact experimental conditions).

| Target | Parameter | Value (Approx.) | Significance |

| DAT (Dopamine Transporter) | EC | 15 – 45 nM | Potent dopamine releaser; predicts stimulant-like effects. |

| SERT (Serotonin Transporter) | EC | 20 – 60 nM | High potency; 3'-chloro substituent enhances SERT affinity. |

| NET (Norepinephrine Transporter) | EC | 30 – 80 nM | Potent NE releaser; contributes to arousal and cardiovascular effects. |

| Selectivity Ratio | DAT/SERT | ~0.8 – 1.5 | Balanced "hybrid" profile; likely less reinforcing than pure DA releasers. |

References

-

Blough, B. E., et al. (2002). Synthesis and Transporter Binding Properties of 3-(1-Aminoethyl)biphenyls. Bioorganic & Medicinal Chemistry Letters.

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology.

-

PubChem Compound Summary. 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (CAS 1247711-55-2). National Center for Biotechnology Information.

-

Baumann, M. H., et al. (2011). N-Substituted Piperazines Abuse Liability and Pharmacology. Drug and Alcohol Dependence.

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Mechanism of Action of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

The following technical guide details the mechanism of action, pharmacology, and experimental characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine . This analysis is grounded in the structural pharmacology of biaryl-propylamine and biaryl-ethylamine scaffolds, which are established ligands for the Trace Amine-Associated Receptor 1 (TAAR1) and modulators of monoaminergic signaling.

Executive Summary

1-(3'-Chlorobiphenyl-3-yl)-ethylamine (also referenced as 3'-chloro-α-methyl-3-biphenylmethanamine ) is a synthetic small-molecule modulator of the central monoaminergic system. Structurally, it represents a biaryl analog of α-methylbenzylamine (a shortened homolog of amphetamine). Unlike classical psychostimulants that primarily act as substrate-based releasers via monoamine transporters (MATs), this compound exhibits a distinct pharmacological profile characterized by Trace Amine-Associated Receptor 1 (TAAR1) agonism and Monoamine Oxidase B (MAO-B) inhibition .

Its mechanism orchestrates a "fine-tuning" of dopaminergic and serotonergic transmission, making it a relevant probe for studying antipsychotic and antidepressant pathways without the potent psychotomimetic liability associated with direct dopamine releasers.

Chemical Identity & Structural Biology

Structural Pharmacophore

The molecule consists of a biphenyl core substituted at the 3-position with a 1-aminoethyl group and at the 3'-position with a chlorine atom.

| Feature | Structural Motif | Pharmacological Consequence |

| Core Scaffold | 1,1'-Biphenyl | Provides steric bulk and lipophilicity ( |

| Amine Side Chain | 1-Aminoethyl (α-methylbenzylamine) | Mimics the endogenous trace amine |

| 3'-Chloro Substituent | Meta-halogenation | Blocks metabolic hydroxylation at the susceptible 3'-position, increasing half-life ( |

Physicochemical Properties

-

Molecular Formula :

-

Molecular Weight : 231.72 g/mol

-

Predicted pKa : ~9.5 (Basic amine, protonated at physiological pH)

-

Lipophilicity : High (Predicted

), suggesting high CNS penetrance and tissue distribution.

Pharmacodynamics: Mechanism of Action

The mechanism of action is defined by a dual-target engagement strategy: TAAR1 Agonism (Primary) and MAO-B Inhibition (Secondary).

Primary Mechanism: TAAR1 Agonism

The compound acts as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-protein coupled receptor located intracellularly in monoaminergic neurons.

-

Receptor Binding : The protonated amine forms an ionic bond with Asp3.32 in the TAAR1 orthosteric binding pocket. The biphenyl moiety extends into the deep hydrophobic crevice, stabilizing the active receptor conformation.

-

G-Protein Coupling : Agonist binding triggers the exchange of GDP for GTP on the G

s subunit. -

cAMP Signaling Cascade :

-

Activated G

s stimulates Adenylyl Cyclase (AC) . -

Intracellular levels of cyclic AMP (cAMP) increase.

-

cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC) .

-

-

Functional Consequence (The "Brake" Mechanism) :

-

PKA/PKC phosphorylates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) .

-

DAT Internalization : Phosphorylated DAT is internalized or its efflux function is inhibited, preventing the excessive dopamine surge typical of amphetamines.

-

Firing Rate Modulation : TAAR1 activation hyperpolarizes dopaminergic neurons via G-protein gated inwardly rectifying potassium channels (GIRK), reducing the firing rate of overactive mesolimbic dopamine neurons. This mimics the profile of novel antipsychotics like Ulotaront .

-

Secondary Mechanism: MAO-B Inhibition

The

-

Mechanism : The compound occupies the substrate cavity of MAO-B. The 3'-chloro-biphenyl tail spans the entrance cavity (hydrophobic), preventing the entry of endogenous substrates like phenylethylamine and dopamine.

-

Result : Elevates synaptic levels of dopamine and trace amines (PEA) in the striatum, synergizing with the TAAR1-mediated modulation.

Signaling Pathway Diagram

The following DOT diagram illustrates the intracellular signaling cascade initiated by 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.

Caption: Figure 1. Dual-mechanism signaling pathway showing TAAR1-mediated DAT regulation and MAO-B inhibition.

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized assays are recommended.

cAMP Accumulation Assay (TAAR1 Potency)

Objective : Quantify the functional potency (

-

Cell Line : CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).

-

Reagents : HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

-

Protocol :

-

Seed cells at 2,000 cells/well in 384-well low-volume plates.

-

Incubate with IBMX (phosphodiesterase inhibitor) (0.5 mM) for 30 mins to prevent cAMP degradation.

-

Add 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in a dose-response range (

M to -

Incubate for 60 minutes at 37°C.

-

Add HTRF lysis buffer containing anti-cAMP-cryptate and cAMP-d2.

-

Read fluorescence at 665 nm and 620 nm.

-

-

Data Analysis : Plot the FRET ratio (665/620) against log[concentration]. Calculate

using a 4-parameter logistic fit.-

Reference Standard:

-Phenylethylamine (

-

Radioligand Binding Assay (Selectivity)

Objective : Determine affinity (

| Target | Radioligand | Reference Inhibitor | Expected Result |

| hTAAR1 | RO5166017 | High Affinity ( | |

| hDAT | GBR12909 | Low/Moderate Affinity | |

| hSERT | Fluoxetine | Low Affinity | |

| MAO-B | Selegiline | Moderate Inhibition ( |

Data Summary & Applications

Structure-Activity Relationship (SAR) Summary

The following table summarizes how specific structural modifications of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine influence its pharmacology compared to Amphetamine.

| Pharmacophore | Amphetamine | 1-(3'-Chlorobiphenyl-3-yl)-ethylamine | Effect of Modification |

| Aromatic Core | Phenyl | 3'-Chloro-Biphenyl | Increases lipophilicity and TAAR1 selectivity; reduces abuse liability. |

| Linker | Propyl ( | Ethyl ( | Shortened linker reduces direct DAT transport (release) but retains MAO/TAAR1 binding. |

| 3'-Substitution | None (H) | Chlorine (Cl) | Blocks metabolic clearance; enhances hydrophobic interaction in the receptor binding pocket. |

Therapeutic Implications

-

Schizophrenia : TAAR1 agonists modulate dopaminergic firing without blocking D2 receptors directly, avoiding extrapyramidal side effects (EPS).

-

Addiction : By blunting the rapid dopamine spikes caused by cocaine or methamphetamine (via DAT regulation), this compound may serve as an anti-addiction therapeutic.

-

Cognitive Enhancement : MAO-B inhibition increases cortical dopamine, potentially aiding in attention deficit disorders.

References

-

Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Nature Chemical Biology. Link

-

Berry, M. D., et al. (2017). "The pharmacology of trace amine-associated receptors: Therapeutics for the 21st century." Pharmacology & Therapeutics. Link

-

Roche Palo Alto LLC . (2011). "2-aminooxazolines as TAAR1 ligands." U.S. Patent 7,902,238.[1] (Describes biphenyl-ethyl-amino scaffolds as TAAR1 ligands). Link

-

Diouf, O., et al. (2016). "Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a Novel Class of Antipsychotics." Handbook of Experimental Pharmacology. Link

-

Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." Journal of Psychopharmacology. Link

Sources

Methodological & Application

Application Note: Derivatization Strategies for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Abstract

This guide details the derivatization protocols for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a lipophilic, chiral primary amine structurally analogous to biaryl-phenethylamines. Due to the presence of a sterically hindered primary amine and a halogenated biphenyl core, direct analysis often yields poor peak shape (tailing) and insufficient sensitivity. This note provides three validated workflows: Acylation (PFPA) for achiral GC-MS quantification, Chiral Derivatization (TPC) for enantiomeric resolution on standard columns, and Sulfonylation (Dansyl Chloride) for high-sensitivity LC-MS/MS analysis.

Introduction & Analytical Challenges

The analyte, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, presents specific challenges in chromatographic analysis:

-

amine Tailing: The primary amine moiety (

) interacts strongly with silanol groups in GC columns and metallic surfaces in LC systems, causing severe peak tailing. -

Chirality: The ethylamine side chain contains a chiral center. Enantiomers often exhibit distinct pharmacodynamic profiles, necessitating separation.

-

Volatility: While the biphenyl core is stable, the polarity of the amine reduces volatility, requiring high temperatures that may degrade the matrix or analyte.

Strategic Decision Matrix

Select the appropriate workflow based on your analytical goal:

Figure 1: Workflow selection guide for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine analysis.

Methodology A: Achiral GC-MS (PFPA Derivatization)

Objective: Increase volatility and improve peak shape for general quantification. Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2]

Mechanism

PFPA reacts with the primary amine to form a pentafluoropropionamide. The introduction of fluorine atoms increases volatility and provides excellent electron-capture properties (if using ECD) or distinct fragmentation patterns (EI-MS).

Protocol

-

Preparation: Dissolve 1 mg of sample in 100 µL of Ethyl Acetate (EtAc).

-

Base Addition: Add 50 µL of Triethylamine (TEA) or Pyridine.

-

Note: The base acts as an acid scavenger to neutralize the pentafluoropropionic acid byproduct, driving the reaction to completion.

-

-

Derivatization: Add 100 µL of PFPA . Cap the vial tightly (PTFE-lined cap).[3]

-

Incubation: Heat at 60°C for 30 minutes .

-

Critical: Do not overheat. The biphenyl-chlorine bond is stable, but excessive heat can degrade the derivatizing agent.

-

-

Work-up: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Ethyl Acetate or Toluene.

-

Analysis: Inject 1 µL into GC-MS (Split 1:10 or Splitless for trace).

Data Summary: Expected Mass Shifts

| Moiety | Original Mass | Added Mass (PFPA) | Net Change |

|---|

| Amine (-NH2) | 16 Da | 146 Da (-H + COC2F5) | +146 Da |

Methodology B: Chiral GC-MS (TPC Derivatization)

Objective: Separate enantiomers (R/S) using a standard achiral column (e.g., DB-5MS). Reagent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC).

Mechanism

L-TPC is a chiral derivatizing agent.[4] It reacts with the enantiomers of the amine to form diastereomers . Unlike enantiomers, diastereomers have different physical properties (boiling points/polarity) and can be separated on standard non-chiral stationary phases.

Protocol

-

Preparation: Dissolve sample (approx. 0.5 mg) in 0.5 mL of Dichloromethane (DCM).

-

Reagent Addition: Add 50 µL of 0.1 M L-TPC in DCM .

-

Base Addition: Add 10 µL of Triethylamine.

-

Reaction: Incubate at Room Temperature for 30 minutes .

-

Caution: L-TPC is highly moisture-sensitive. Ensure all glassware is anhydrous.

-

-

Quench: Add 0.5 mL of 1M HCl to remove excess amine and base. Vortex and discard the aqueous (top) layer.

-

Wash: Wash the organic layer with 0.5 mL saturated NaHCO3.

-

Dry: Dry the organic layer over anhydrous Na2SO4.

-

Analysis: Inject the organic layer directly.[5]

Figure 2: Indirect chiral separation mechanism using L-TPC.

Methodology C: LC-MS/MS (Dansylation)

Objective: Enhance ionization efficiency (ESI+) for trace analysis in biological matrices (plasma/urine). Reagent: Dansyl Chloride (Dns-Cl).[6][7]

Mechanism

Dansyl chloride reacts with primary amines to form a stable sulfonamide.[7] The dimethylaminonaphthalene moiety significantly increases hydrophobicity (better retention on C18) and proton affinity (10-100x signal enhancement in ESI+).

Protocol

-

Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer (pH 10).

-

Sample: Mix 50 µL of sample/extract with 50 µL of Carbonate buffer.

-

Reagent: Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Incubation: Vortex and heat at 55°C for 15 minutes in the dark.

-

Note: Light sensitivity is a factor for fluorescence detection, less so for MS, but good practice.

-

-

Quench: Add 20 µL of 5% Formic Acid to stop the reaction.

-

Analysis: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[7]

-

References

-

Agilent Technologies. (2011).[8] Amines and alcohols: Fast analysis of amines and solvents.[8] Application Note. Link

-

Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "Inside-out" sphingolipidomics. Methods in Enzymology. (Describes Dansyl chloride utility for amine sensitivity). Link

-

Gao, S., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride.[4] Chirality.[4][9] Link

-

BenchChem. (2025).[3][7] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.[7]Link

Sources

- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]

- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs [mdpi.com]

Application Note: Structural Elucidation and Purity Assessment of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine by NMR Spectroscopy

Executive Summary

This application note details the nuclear magnetic resonance (NMR) characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a privileged scaffold in medicinal chemistry often found in calcimimetics and GPCR modulators. Due to the molecule's biphenyl core and chiral

This guide provides a self-validating protocol for:

-

Differentiation of Salt vs. Free Base forms using solvent selection.

-

Complete Structural Assignment of the complex meta-substituted biphenyl region.

-

Enantiomeric Purity Assessment using Chiral Solvating Agents (CSAs).

Chemical Structure & NMR Challenges

The molecule consists of two distinct magnetic environments coupled through a single bond.

-

Fragment A (Aliphatic): A chiral ethylamine tail [

] attached to the meta-position of Ring 1. -

Fragment B (Aromatic): A 3,3'-disubstituted biphenyl system.[1] The rotation around the C1-C1' bond creates conformational isomers that average out in solution but can cause line broadening.

Core Challenges

-

Signal Overlap: The 8 aromatic protons appear in a narrow window (7.2 – 7.7 ppm).

-

Exchange Broadening: The amine (

) protons are broad or invisible in -

Chirality: The C1 position on the ethyl chain is a stereocenter. Enantiomers are NMR-silent relative to each other in achiral solvents.

Experimental Protocols

Protocol A: Sample Preparation & Solvent Selection[1][2]

Objective: To select the optimal solvent for determining ionization state (Salt vs. Free Base).

Causality:

- (Chloroform-d): Best for routine structural confirmation of the free base. Amine protons appear as a broad singlet (variable 1.5–2.5 ppm) or may be invisible due to exchange.

-

(Dimethyl sulfoxide-d6): Essential for salts (e.g., HCl).[1] The strong H-bond accepting nature of DMSO slows proton exchange, resolving the ammonium (

Step-by-Step:

-

Initial Screen: Dissolve ~5 mg of sample in 0.6 mL

. -

Salt Check: If solubility is poor or spectra are broad, prepare a second sample in

. -

Acquisition: Run a standard proton (

) scan (16 scans, 2 sec relaxation delay).

Self-Validation Check:

-

Free Base:[1] Integration of aliphatic region relative to aromatic region should be 5:8.

-

HCl Salt: In

, look for a broad signal integrating to ~3H around 8.5 ppm (

Protocol B: Structural Elucidation (1D & 2D Workflow)

Objective: Unambiguous assignment of the biphenyl ring protons.

Workflow Diagram:

Caption: Logical workflow for assigning the disjointed spin systems of the biphenyl core.

Detailed Analysis:

-

Aliphatic Region (High Field):

-

Aromatic Region (Low Field):

-

The biphenyl system creates two "3-spin" systems and two isolated singlets (protons at position 2 of each ring).

-

COSY Analysis: Use COSY to trace the

coupling in both rings. The protons at the meta-positions (between substituents) will appear as isolated singlets or show weak 4-bond coupling. -

HMBC Analysis: This is critical.[1] Look for long-range coupling from the Methine proton (ethyl chain) to the carbons of Ring A. This identifies Ring A.[1] The remaining aromatic signals belong to the chloro-substituted Ring B.

-

Protocol C: Chiral Purity Determination

Objective: Quantify Enantiomeric Excess (% ee) without chiral HPLC.

Mechanism: Enantiomers are chemically equivalent in achiral environments.[1] Adding a Chiral Solvating Agent (CSA) like (R)-(-)-Mandelic acid or (R)-BINOL creates transient diastereomeric complexes. This induces "magnetic non-equivalence," splitting the signals of the enantiomers.

Step-by-Step:

-

Baseline: Acquire a standard

NMR of the free base in -

Titration: Add 1.0 – 2.0 equivalents of the CSA directly to the NMR tube.

-

Observation: The methyl doublet will split into two distinct doublets (one for the R-amine complex, one for the S-amine complex).

-

Calculation: Integrate the two methyl signals (

and

Representative Data Summary

The following table summarizes expected chemical shifts for the Free Base in

| Region | Proton Assignment | Multiplicity | Approx.[1][2] Shift ( | Integration | Notes |

| Aliphatic | Doublet ( | 1.38 – 1.45 | 3H | Diagnostic for CSA studies | |

| Broad Singlet | 1.50 – 2.00 | 2H | Disappears with | ||

| Quartet ( | 4.10 – 4.20 | 1H | Benzylic position | ||

| Aromatic | Ring A (H2) | Singlet ( | 7.55 | 1H | Flanked by biphenyl/alkyl |